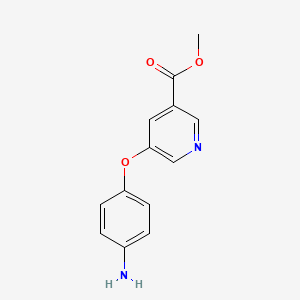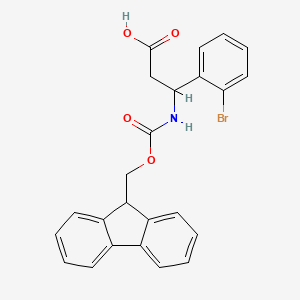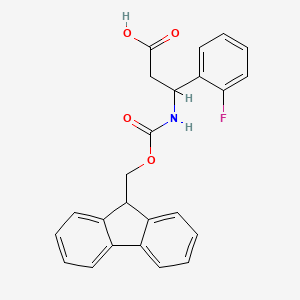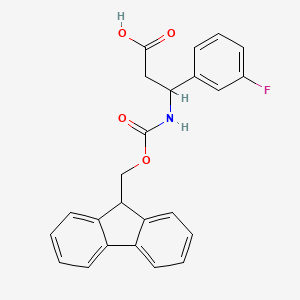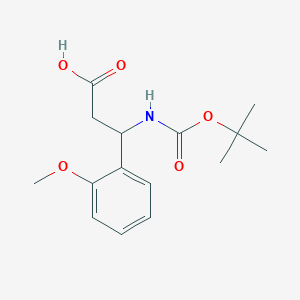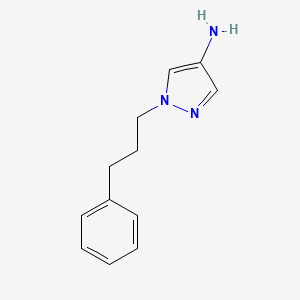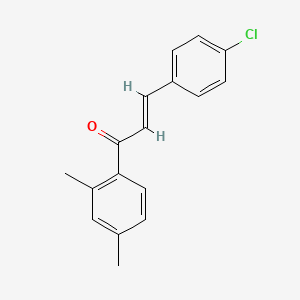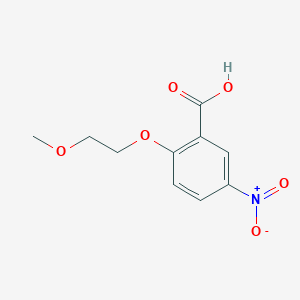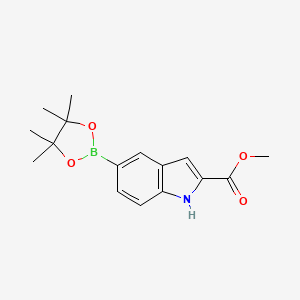
Methyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-indole-2-carboxylate
Übersicht
Beschreibung
“Methyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-indole-2-carboxylate” is a chemical compound. It has a molecular weight of 276.14 . The compound is solid in physical form .
Molecular Structure Analysis
The molecular structure of this compound is complex, with a boron atom at the center of a dioxaborolane ring, which is tetramethylated . This structure is attached to an indole ring, which is further carboxylated and methylated .Physical And Chemical Properties Analysis
This compound is a solid at room temperature . It has a molecular weight of 276.14 . The compound should be stored under inert gas (nitrogen or Argon) at 2-8°C .Wissenschaftliche Forschungsanwendungen
Molecular Structure Analysis
The molecular structures of derivatives of Methyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-indole-2-carboxylate have been thoroughly analyzed through spectroscopy, X-ray diffraction, and density functional theory (DFT). These analyses help to confirm the structures and understand the physicochemical properties of the compounds. Studies highlight the consistency of the molecular structures optimized by DFT with the crystal structures determined by X-ray diffraction. In addition, molecular electrostatic potential and frontier molecular orbitals of these compounds have been investigated to reveal further physicochemical properties (Huang et al., 2021), (Huang et al., 2021).
Synthesis and Characterization
Compounds containing the Methyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-indole-2-carboxylate moiety have been synthesized through various chemical reactions, including electrophilic substitution and coupling reactions. These processes have led to the creation of novel compounds, such as near-infrared indole carbazole borate fluorescent probes. Characterization of these compounds is done through spectroscopic methods like 1H NMR and IR to confirm their structure and study their properties (You-min, 2014).
Physicochemical Property Analysis
DFT studies play a crucial role in understanding the properties of derivatives of Methyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-indole-2-carboxylate. Through these analyses, researchers can calculate and compare molecular structures, revealing significant insights into the stability and conformation of the molecules. These studies help in understanding the intrinsic properties of the compounds, which is essential for their potential applications in various fields (Ye et al., 2021).
Safety and Hazards
Wirkmechanismus
Pharmacokinetics
Information on the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of Methyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-indole-2-carboxylate is currently unavailable . The compound’s bioavailability, half-life, and other pharmacokinetic parameters would need to be determined through experimental studies.
Eigenschaften
IUPAC Name |
methyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20BNO4/c1-15(2)16(3,4)22-17(21-15)11-6-7-12-10(8-11)9-13(18-12)14(19)20-5/h6-9,18H,1-5H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTDMZZXKGOYEEN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C=C2)NC(=C3)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20BNO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



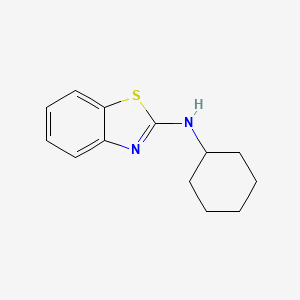

![Acetic acid, chloro[(3,4-dichlorophenyl)hydrazono]-, ethyl ester](/img/structure/B3121330.png)
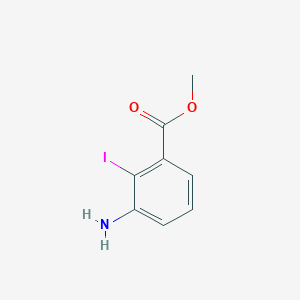
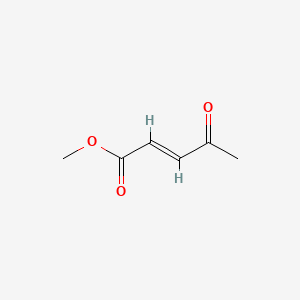
![2-(4-Aminobicyclo[2.2.2]octan-1-yl)acetic acid](/img/structure/B3121349.png)
